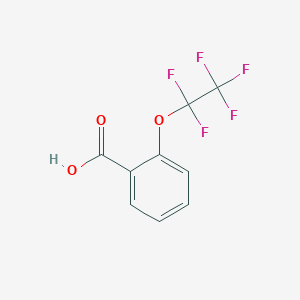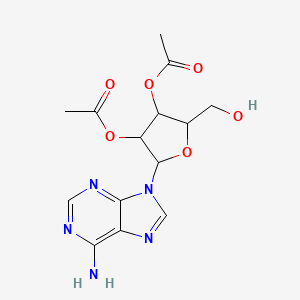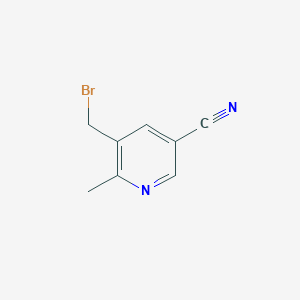![molecular formula C7H7N5O2 B12998828 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12998828.png)
3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique triazolo-pyrimidine scaffold, which is known for its potential biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,3-triazole with cyclopropyl isocyanate, followed by cyclization with formic acid to yield the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted triazolo-pyrimidine derivatives .
Scientific Research Applications
3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its anticancer properties, showing efficacy against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
1,2,3-Triazolo[4,5-d]pyrimidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione stands out due to its unique cyclopropyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature may contribute to its superior biological activities compared to other similar compounds .
Properties
Molecular Formula |
C7H7N5O2 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-cyclopropyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C7H7N5O2/c13-6-4-5(8-7(14)9-6)12(11-10-4)3-1-2-3/h3H,1-2H2,(H2,8,9,13,14) |
InChI Key |
VWMLHQDSBCNPBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C(=O)NC(=O)N3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12998746.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B12998750.png)

![tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12998756.png)
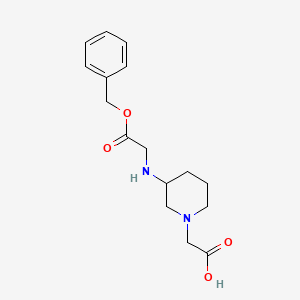
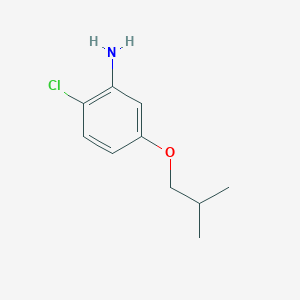
![5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B12998768.png)
![3,5,6-Trimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12998775.png)

